![molecular formula C7H11N3 B2513993 3-甲基-1H,4H,5H,6H,7H-吡唑并[3,4-b]吡啶 CAS No. 1519426-93-7](/img/structure/B2513993.png)
3-甲基-1H,4H,5H,6H,7H-吡唑并[3,4-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
Anticancer Activity
Research has highlighted the potential of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine as an anticancer agent. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi, demonstrating significant inhibitory effects .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine and its derivatives. These compounds have been evaluated for their ability to reduce inflammation in animal models .
Structural Analogues and Comparisons
The structural uniqueness of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine allows for the exploration of related compounds with similar scaffolds. Notable analogues include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | Contains an amino group at position 6 | Enhanced solubility and diverse reactivity |
5-Amino-3-methylpyrazole | Lacks the pyridine ring | Focused on different biological activities |
Pyrazolo[3,4-b]quinoline | Fused quinoline structure | Exhibits distinct pharmacological profiles |
These structural comparisons highlight the potential for developing new therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold .
Case Study 1: Anticancer Screening
A recent study investigated the anticancer properties of various derivatives of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine against several cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized derivatives against resistant strains of bacteria. The findings suggested that certain derivatives exhibited superior efficacy compared to conventional antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding pyrazolopyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
作用机制
The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyrimidine scaffold.
Uniqueness: 3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and selectivity towards certain molecular targets. Additionally, the pyrazolopyridine scaffold provides a versatile platform for further modifications and optimization in drug design.
生物活性
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS No. 1519426-93-7) is a heterocyclic compound belonging to the pyrazolopyridine family. Due to its unique structural features and biological properties, it has garnered significant interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- Structure : The compound features a fused ring system consisting of a pyrazole and a pyridine ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine and its derivatives:
- Cell Cycle Arrest : Research indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold can induce cell cycle arrest in various cancer cell lines. For instance, derivatives have shown significant activity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression .
- Apoptosis Induction : Compounds derived from this scaffold have been reported to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives enhanced caspase-3 activity and led to morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
9a | MCF7 | 10 | CDK2 inhibition |
14g | HCT-116 | 12 | CDK9 inhibition |
Enzyme Inhibition
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine has shown promise as an enzyme inhibitor:
- Cyclin-dependent Kinases (CDKs) : The compound binds to the active sites of CDK2 and CDK9, effectively inhibiting their activity. This inhibition leads to disruption in cell cycle regulation and promotes apoptosis in cancer cells .
The mechanism through which 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine exerts its biological effects involves:
- Binding to Enzymes : The compound interacts with specific enzymes involved in cell signaling pathways.
- Inhibition of Kinase Activity : By inhibiting CDKs, it prevents the phosphorylation necessary for cell cycle progression.
- Induction of Apoptosis : The resultant accumulation of unphosphorylated substrates leads to apoptotic signaling pathways being activated.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on MCF7 and HCT-116 Cells :
- Researchers synthesized various derivatives and assessed their anticancer activities.
- Notable compounds demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 12 μM against MCF7 and HCT-116 cells respectively.
- The study concluded that structural modifications around the pyrazolo[3,4-b]pyridine core are crucial for enhancing anticancer activity .
- Enzyme Inhibition Study :
属性
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFROMYBLJVBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。